molecular formula C12H17ClN2O2 B3026880 Benzyl azetidin-3-yl(methyl)carbamate hydrochloride CAS No. 1171130-36-1

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride

Cat. No. B3026880
M. Wt: 256.73
InChI Key: UGSMXDFCWUYBAV-UHFFFAOYSA-N
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Description

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a chemical compound with the CAS Number: 1822874-05-4 . It has a molecular weight of 256.73 and its IUPAC name is benzyl azetidin-3-yl (methyl)carbamate hydrochloride . The compound appears as a white to light-yellow powder or crystals .


Molecular Structure Analysis

The InChI code for Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is 1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Synthesis of Carbapenem Antibiotics : A practical and cost-effective synthesis of azetidine derivatives for the oral carbapenem L-084 was developed. This method involves an industry-oriented reaction leading to N-benzyl-3-hydroxyazetidine, a key intermediate for further scale-up production of L-084, demonstrating the relevance of azetidine derivatives in antibiotic synthesis (Isoda et al., 2006).

  • Development of Beta-Lactam Inhibitors : The stereospecific synthesis of azetidin-2-ones with variations in the C-3 alkyl groups led to compounds with significant in vitro inhibitory potency for human leukocyte elastase (HLE), indicating the potential of azetidine derivatives in the development of beta-lactam inhibitors with therapeutic applications (Finke et al., 1995).

  • Microwave-Assisted Synthesis of Heterocyclic Compounds : Azetidin-2-ones were synthesized using microwave-assisted reactions, showcasing an efficient method for producing pharmacologically active compounds with potential antibacterial and antifungal activities (Mistry & Desai, 2006).

  • Antimicrobial Agent Synthesis : Novel azetidin-2-ones were synthesized and evaluated for their antimicrobial activity, illustrating the utility of azetidine derivatives in the search for new antimicrobial agents (Ansari & Lal, 2009).

  • Anti-Inflammatory and Antitumor Applications : Studies on azetidine derivatives have explored their potential anti-inflammatory and antitumor activities. For instance, certain azetidin-2-ones showed potent and significant anti-inflammatory effects compared to indomethacin, indicating their potential therapeutic benefits in treating inflammation-related disorders (Sharma et al., 2013).

  • Optimization of Synthetic Processes : The optimized synthesis of 1-benzylazetidin-3-ol, an important intermediate for substituted azetidine, highlights the advancements in the efficient production of azetidine derivatives, facilitating their application in pharmaceutical manufacturing (Reddy et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

CAS RN

1171130-36-1

Product Name

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73

IUPAC Name

benzyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H

InChI Key

UGSMXDFCWUYBAV-UHFFFAOYSA-N

SMILES

CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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